Cefalotina
Descripción general
Descripción
Cefalotin, también conocido como cefalotina, es un antibiótico cefalosporínico de primera generación. Fue la primera cefalosporina en comercializarse y se ha utilizado ampliamente desde su introducción en 1964. Cefalotin es conocido por su actividad antibiótica de amplio espectro, lo que lo hace eficaz contra una variedad de infecciones bacterianas, incluidas las del tracto respiratorio, tracto urinario, piel, tejidos blandos, huesos y articulaciones .
Mecanismo De Acción
Cefalotin ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP), que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Esta unión inhibe el paso final de transpeptidación de la síntesis de peptidoglicano, lo que lleva a la lisis y muerte celular .
Aplicaciones Científicas De Investigación
Cefalotin tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la reactividad de los antibióticos beta-lactámicos y sus interacciones con varios reactivos.
Biología: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicina: Investigado por su eficacia contra diferentes cepas bacterianas y su posible uso en terapias combinadas.
Industria: Utilizado en el desarrollo de nuevos antibióticos y en procesos de control de calidad para la producción farmacéutica
Análisis Bioquímico
Biochemical Properties
Cephalothin is known for its efficiency against resistant microorganisms . The mechanism of action of Cephalothin is related to the inhibition of cell wall synthesis of microorganisms. This happens because of the binding to penicillin-binding proteins (PBPs), responsible for the union of peptidoglycan units, so there is the impediment of the connection between structures .
Cellular Effects
The bactericidal activity of Cephalothin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall component from being properly synthesized .
Molecular Mechanism
Cephalothin exerts its effects at the molecular level through its interaction with penicillin-binding proteins (PBPs). These proteins are responsible for the synthesis of peptidoglycan, a key component of bacterial cell walls. By binding to these proteins, Cephalothin inhibits the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that Cephalothin is a weak acid and is used either as the free base form for oral administration or as sodium salts in aqueous solution for parenteral delivery .
Metabolic Pathways
Cephalothin is involved in the beta-lactam resistance pathway. It is resistant to beta-lactamase enzymes, which are produced by some bacteria and can degrade beta-lactam antibiotics, making them ineffective .
Transport and Distribution
It is known that Cephalothin is a solid compound that belongs to the 1,3-thiazines .
Subcellular Localization
It is known that the beta-lactam antibiotics, which include Cephalothin, disrupt the synthesis of the peptidoglycan layer forming the bacterial cell wall .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Cefalotin se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido 7-aminocefalosporánico. Los pasos clave incluyen:
Acilación: El grupo 7-amino del ácido 7-aminocefalosporánico se acila con ácido tiofeno-2-acético para formar el compuesto intermedio.
Esterificación: El intermedio se esterifica luego con anhídrido acético para introducir el grupo acetoxi en la posición 3 del núcleo de cefem.
Métodos de Producción Industrial
La producción industrial de cefalotin involucra la síntesis química a gran escala utilizando los mismos pasos básicos que la síntesis de laboratorio, pero optimizada para la eficiencia y el rendimiento. El proceso típicamente incluye:
Fermentación: Producción de ácido 7-aminocefalosporánico mediante fermentación.
Síntesis Química: Reacciones de acilación y esterificación bajo condiciones controladas para asegurar alta pureza y rendimiento.
Purificación: Múltiples etapas de purificación para eliminar las impurezas y obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
Cefalotin experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El anillo beta-lactámico de cefalotin puede hidrolizarse por beta-lactamasas, lo que lleva a la inactivación del antibiótico.
Oxidación: Cefalotin puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de tiofeno.
Sustitución: El grupo acetoxi en la posición 3 se puede sustituir con otros grupos en condiciones específicas
Reactivos y Condiciones Comunes
Hidrólisis: Catalizado por beta-lactamasas o en condiciones ácidas o básicas.
Oxidación: Típicamente implica agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Sustitución: Requiere reactivos nucleófilos y solventes apropiados
Principales Productos Formados
Hidrólisis: Lleva a la formación de productos inactivos.
Oxidación: Produce sulfóxidos o sulfonas.
Sustitución: Resulta en varios derivados dependiendo del sustituyente introducido
Comparación Con Compuestos Similares
Cefalotin es similar a otras cefalosporinas de primera generación como cefazolina, cefalexina y cefadroxilo. Tiene algunas características únicas:
Cefazolina: Al igual que cefalotin, la cefazolina se administra por vía parenteral, pero tiene una vida media más larga, lo que la hace adecuada para dosificaciones menos frecuentes.
Cefalexina: Una cefalosporina oral con un espectro de actividad similar pero propiedades farmacocinéticas diferentes.
Cefadroxilo: Otra cefalosporina oral con una vida media más larga en comparación con la cefalexina
La singularidad de Cefalotin radica en su estructura específica, que incluye un anillo de tiofeno y un grupo acetoxi, lo que contribuye a sus propiedades farmacológicas distintivas .
Propiedades
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURVHNZVLADCM-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-71-9 (mono-hydrochloride salt) | |
Record name | Cephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022783 | |
Record name | Cephalothin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefalotin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall compenent from being properly synthesized., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes. Cephalosporins inhibit bacterial septum and cell wall synthesis, probably by action of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and elongation of susceptible bacteria and lysis frequently occur. Rapidly dividing bacteria are those most susceptible to the actin of cephalosporins. /Cephalosporins/ | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
153-61-7 | |
Record name | Cephalothin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalothin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefalotin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72LW146E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-160.5 °C, 160 - 160.5 °C | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalothin exert its antibacterial effect?
A1: Cephalothin, like other β-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, disrupting cell wall integrity and leading to bacterial cell death. []
Q2: Is there a difference in the bactericidal effect of cephalothin depending on the presence of phagocytic cells?
A2: Research suggests that cephalothin's clearance of Staphylococcus aureus is delayed in areas accessible to phagocytic cells compared to areas where phagocytes are absent. [] This highlights the potential interplay between antibiotic action and host immune response.
Q3: What is the molecular formula and weight of cephalothin?
A3: Cephalothin's molecular formula is C16H16N2O6S2, and its molecular weight is 396.44 g/mol. []
Q4: Does the deacetylation of cephalothin impact its antibacterial activity?
A4: Yes, deacetylcephalothin, a metabolite of cephalothin, exhibits lower antibacterial activity compared to the parent compound. [] This highlights the importance of the acetyl group for cephalothin's pharmacological action.
Q5: How does the structure of cephalothin relate to its susceptibility to bacterial inactivation?
A5: Studies indicate that cephalothin, while structurally similar to cephapirin, is more resistant to inactivation by penicillinase-producing strains of Staphylococcus aureus. [] Subtle structural differences can significantly impact antibiotic resistance.
Q6: How does the pharmacokinetic profile of cephalothin differ between healthy individuals and patients with uremia?
A6: Cephalothin exhibits a longer half-life and increased accumulation of its deacetyl metabolite in patients with uremia compared to individuals with normal renal function. [] This underscores the importance of considering renal function when dosing cephalothin.
Q7: How does the administration route of cephalothin affect its concentration in the body?
A7: Research indicates that intravenous administration of cephalothin results in higher initial serum levels compared to intramuscular injection. [, , ] The choice of administration route influences cephalothin's pharmacokinetic profile.
Q8: Does cephalothin effectively reach interstitial fluid, a common site of infection?
A8: Studies using microdialysis techniques have shown that cephalothin effectively penetrates interstitial fluid, reaching concentrations sufficient to exert antibacterial effects. [, ]
Q9: Does burn trauma impact the distribution of cephalothin to tissues?
A9: Interestingly, research reveals that burn patients exhibit higher interstitial fluid concentrations of cephalothin compared to healthy individuals after receiving an equivalent dose. [] This suggests altered drug distribution in the context of burn injury.
Q10: How does the biliary tract excretion of cephalothin compare to other cephalosporins?
A10: Research indicates that cefazolin achieves significantly higher biliary tract concentrations compared to cephalothin and cephaloridine. [] The presence of biliary tract obstruction can also impair the excretion of cephalothin. []
Q11: Against which bacteria does cephalothin exhibit in vitro activity?
A11: Cephalothin demonstrates in vitro activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus, Diplococcus pneumoniae, and Escherichia coli. [, , ]
Q12: Does the in vitro activity of cephalothin against Enterobacteriaceae differ depending on the bacterial class?
A12: Yes, research identifies three classes of Escherichia coli with varying levels of resistance to beta-lactam antibiotics, including cephalothin. The prevalence of these classes can be influenced by factors such as duration of hospitalization. []
Q13: Is cephalothin effective in treating experimental murine salmonellosis?
A13: Studies using a murine model have shown that liposome-encapsulated cephalothin is more effective than free cephalothin in reducing Salmonella typhimurium burden in the liver and spleen. [, ] This highlights the potential of drug delivery systems for enhancing cephalothin's efficacy.
Q14: What are the known mechanisms of resistance to cephalothin?
A14: Resistance to cephalothin can arise from several mechanisms, including the production of β-lactamases by bacteria, which inactivate the antibiotic. [, , ] Additionally, alterations in bacterial penicillin-binding proteins (PBPs) can reduce cephalothin's binding affinity, leading to resistance.
Q15: Is there cross-resistance between cephalothin and other cephalosporins?
A15: Yes, cross-resistance between cephalothin and other cephalosporins, particularly within the same generation, is possible due to structural similarities and shared mechanisms of action. [] This highlights the importance of antibiotic stewardship to minimize the development and spread of resistance.
Q16: Is cephalothin effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A16: No, cephalothin is not effective against MRSA. Methicillin resistance is conferred by alterations in PBPs, which also reduce the binding affinity of cephalothin and other beta-lactams. []
Q17: What are some potential adverse effects associated with cephalothin?
A17: Cephalothin, like other beta-lactams, can cause hypersensitivity reactions, ranging from mild skin rashes to life-threatening anaphylaxis. [, ] Other reported adverse effects include neutropenia, particularly with prolonged, high-dose intravenous administration. [, ]
Q18: Are there any strategies to improve the delivery of cephalothin to specific targets?
A18: Research using liposome-encapsulated cephalothin has shown enhanced delivery to the liver and spleen in a murine salmonellosis model, suggesting the potential for targeted drug delivery approaches. [, ]
Q19: What analytical methods are used to determine cephalothin concentrations?
A19: The research papers mention the use of microbiological assays, [] high-pressure liquid chromatography, [] and polarographic methods [] for characterizing and quantifying cephalothin.
Q20: Can cephalothin induce delayed-type hypersensitivity reactions?
A20: Yes, studies in mice have demonstrated that cephalothin, when emulsified with Freund's complete adjuvant, can induce delayed-type hypersensitivity reactions. [] This highlights the potential for cephalothin to elicit cell-mediated immune responses.
Q21: Are there any alternative antibiotics with potentially better efficacy or fewer adverse effects compared to cephalothin?
A21: The research highlights other cephalosporins, such as cefazolin, cephaloridine, and ceforanide, with potentially advantageous pharmacokinetic profiles or improved efficacy against specific pathogens compared to cephalothin. [, , , ]
Q22: What alternatives exist for treating bacterial meningitis in penicillin-allergic patients, considering the limitations of cephalothin?
A22: The research suggests that chloramphenicol is a preferred choice over cephalothin for treating pneumococcal, meningococcal, and Haemophilus influenzae meningitis in penicillin-allergic individuals. []
Q23: When was cephalothin first introduced for clinical use?
A23: Cephalothin was introduced for clinical use in 1973, marking a significant step in the development of cephalosporin antibiotics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.